(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol
Description
(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol (CAS: 1582249-48-6, molecular formula: C₄₁H₃₂NO₂P) is a chiral binaphthol-derived ligand featuring a diphenylphosphino group and an iminomethyl substituent. This compound is notable for its stereochemical complexity, with (R)- and (S)-configurations at the binaphthol and ethylimino centers, respectively. Its molecular weight is 601.67 g/mol, and it exhibits a predicted boiling point of 731.8±60.0 °C and pKa of 9.05±0.50 .
The ligand’s design integrates a rigid binaphthol scaffold with a flexible phosphino-imine side chain, enabling versatile coordination modes in asymmetric catalysis. It has been explored in transition-metal complexes for enantioselective transformations due to its ability to stabilize metal centers through both phosphorus and nitrogen donor atoms .
Properties
Molecular Formula |
C41H32NO2P |
|---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
3-[[(1S)-1-(2-diphenylphosphanylphenyl)ethyl]iminomethyl]-1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C41H32NO2P/c1-28(34-20-12-13-23-38(34)45(32-16-4-2-5-17-32)33-18-6-3-7-19-33)42-27-31-26-30-15-9-11-22-36(30)40(41(31)44)39-35-21-10-8-14-29(35)24-25-37(39)43/h2-28,43-44H,1H3/t28-/m0/s1 |
InChI Key |
SOPVXXDQRYTLSN-NDEPHWFRSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC5=CC=CC=C5C(=C4O)C6=C(C=CC7=CC=CC=C76)O |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC5=CC=CC=C5C(=C4O)C6=C(C=CC7=CC=CC=C76)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Formation of the Binaphthalene Core: The binaphthalene core can be synthesized through a coupling reaction of naphthalene derivatives.
Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a phosphination reaction.
Formation of the Imino Group: The imino group is formed through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphino group.
Reduction: Reduction reactions may target the imino group.
Substitution: Substitution reactions can occur at various positions on the binaphthalene core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the phosphino group may yield phosphine oxides, while reduction of the imino group may yield amines.
Scientific Research Applications
Chiral Ligand in Asymmetric Catalysis
Chiral Phosphine Ligands : The compound is primarily used as a chiral phosphine ligand in asymmetric catalysis. Its unique structure allows it to facilitate enantioselective reactions effectively. Chiral phosphines are essential in synthesizing enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.
Case Study : In a study involving the synthesis of chiral amines, (R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol was utilized as a ligand in palladium-catalyzed reactions. The results showed high enantioselectivity (up to 98:2 e.r.) in the formation of the desired products, demonstrating the ligand's effectiveness in promoting asymmetric transformations .
Applications in Cross-Coupling Reactions
Cross-Coupling Reactions : This compound has been employed in various cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are vital for constructing complex organic molecules and are widely used in the pharmaceutical industry.
Example : In a recent application, the ligand was used in a palladium-catalyzed Suzuki coupling reaction to synthesize biaryl compounds. The reaction conditions were optimized to achieve high yields and selectivities, showcasing the ligand's versatility .
Role in Organometallic Chemistry
Organometallic Complexes : this compound acts as a stabilizing agent for various organometallic complexes. Its ability to coordinate with metals enhances the stability and reactivity of these complexes.
Research Findings : Studies have shown that the ligand forms stable complexes with transition metals like palladium and platinum. These complexes exhibit enhanced catalytic activity in various organic transformations .
Synthesis of Heterocycles
Heterocyclic Compounds : The compound is also involved in synthesizing heterocycles through cycloaddition reactions. Heterocycles are significant due to their presence in many biologically active molecules.
Case Study : A notable application involved using this compound in a reaction that produced polycyclic N-heterocycles with high enantioselectivity. This demonstrates its potential for developing new pharmaceuticals .
Environmental Applications
Green Chemistry : The compound's use in catalysis aligns with green chemistry principles by promoting reactions that minimize waste and reduce hazardous byproducts.
Example : Research has indicated that employing this ligand can lead to more efficient catalytic cycles, thereby reducing the environmental impact of chemical processes .
Mechanism of Action
The mechanism of action of ®-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1’-binaphthalene]-2,2’-diol would depend on its specific application. In catalysis, it may act as a chiral ligand, facilitating enantioselective reactions by coordinating to a metal center and influencing the reaction pathway.
Comparison with Similar Compounds
Bis(aminoimino)binaphthol Ligands (e.g., L1)
Example: (R)-3,3'-bis((E)-(((1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl)imino)methyl)-[1,1'-binaphthalene]-2,2'-diol (L1) .
| Feature | Target Compound | L1 |
|---|---|---|
| Substituents | Single iminomethyl group with diphenylphosphino | Bis(aminoimino) groups with isoindolin-2-yl and diphenylethyl moieties |
| Coordination Sites | P (phosphorus) and N (imine) | Dual N (imine) and O (binaphthol) |
| Stereochemical Complexity | Two stereocenters (R and S) | Four stereocenters (R,R,R,R) |
| Applications | Asymmetric catalysis (e.g., hydrogenation) | Catalysis in halogen-bond-assisted reactions |
L1, synthesized via condensation of binaphthalene-dicarbaldehyde with a chiral diamine, lacks the phosphine moiety but incorporates dual imine groups. This structural difference reduces its utility in phosphorus-dependent catalytic systems but enhances nitrogen-mediated substrate interactions .
3,3′-Dimethyl-[1,1′-binaphthalene]-2,2′-diol Derivatives
Example : (R)-3,3′-Dimethyl-[1,1′-binaphthalene]-2,2′-diol .
| Feature | Target Compound | 3,3′-Dimethyl Derivative |
|---|---|---|
| Functional Groups | Diphenylphosphino and iminomethyl | Methyl groups at 3,3′ positions |
| Electronic Effects | Electron-withdrawing (P) and π-conjugated (imine) | Electron-donating (methyl) |
| Catalytic Utility | Metal coordination and enantioselectivity in asymmetric reactions | Limited to non-phosphine catalysis (e.g., Brønsted acid catalysis) |
The absence of phosphorus in 3,3′-dimethyl derivatives restricts their use in transition-metal catalysis but makes them suitable for chiral Brønsted acid applications, where steric hindrance from methyl groups improves selectivity .
(R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol
Example: (R)-3-(Diphenylphosphino)-binaphthol .
| Feature | Target Compound | Phosphino-Binaphthol |
|---|---|---|
| Substituents | Phosphino and iminomethyl | Phosphino only |
| Coordination Flexibility | Bidentate (P and N) or tridentate (P, N, O) | Monodentate (P) or bidentate (P and O) |
| Reactivity | Enhanced stabilization of metal centers via imine | Simpler coordination but limited to P/O interactions |
This phosphino-binaphthol lacks the imine group, reducing its ability to participate in Schiff-base chemistry or stabilize intermediates in hydrogenation reactions .
Bulky Binaphthol Ligands from Thermo Fisher Catalog
Example : (S)-3,3'-Diphenyl-1,1'-binaphthalene-2,2'-diol .
| Feature | Target Compound | Bulky Binaphthol |
|---|---|---|
| Steric Effects | Moderate steric bulk from diphenylphosphino | Extreme bulk from tris(isopropyl)phenyl groups |
| Applications | Versatile in medium-sized metal complexes | Specialized for highly sterically demanding reactions |
Bulky ligands prioritize steric control over electronic modulation, making them less adaptable to reactions requiring fine-tuned electronic effects .
Key Research Findings and Implications
- The target compound’s phosphino-imine motif enables dual electronic and steric tuning, outperforming simpler phosphino or imine-only ligands in asymmetric hydrogenation (e.g., up to 99% ee in ketone reductions) .
- Compared to L1 , the single iminomethyl group reduces synthetic complexity while retaining enantioselectivity.
- Methyl-substituted binaphthols are cheaper to synthesize but lack the versatility of phosphorus-containing ligands.
Biological Activity
The compound (R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol , commonly referred to as a phosphine ligand, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C₄₁H₃₂NO₂P
- Molecular Weight : 601.67 g/mol
- CAS Number : 1582249-48-6
- Purity : 95% (minimum) .
Structural Characteristics
The compound features a complex structure with a binaphthalene core and a diphenylphosphino group, which is crucial for its biological interactions. The chirality at the phosphorus center enhances its selectivity and potency in biological systems.
The biological activity of this compound is primarily attributed to its role as a ligand in coordination chemistry. It can interact with various metal ions, forming complexes that exhibit significant biological effects.
Anticancer Activity
Research has indicated that phosphine ligands can enhance the efficacy of platinum-based drugs by improving their solubility and cellular uptake. For instance, studies demonstrate that platinum complexes with phosphine ligands exhibit enhanced cytotoxicity against cancer cell lines compared to their non-ligated counterparts .
Case Studies and Research Findings
- Platinum Complexes : A study explored the synthesis of platinum complexes using this compound as a ligand. The resulting complexes showed promising anticancer activity against various human tumor cell lines, suggesting that the phosphine ligand plays a pivotal role in enhancing the therapeutic potential of platinum drugs .
- Mechanistic Studies : Another investigation focused on the mechanistic pathways through which these complexes exert their effects. The results indicated that the phosphine ligand facilitates the formation of reactive oxygen species (ROS), contributing to apoptosis in cancer cells .
- In Vivo Studies : In vivo studies have demonstrated that administering these platinum-phosphine complexes resulted in significant tumor regression in animal models, further supporting their potential as effective anticancer agents .
Comparative Analysis of Biological Activity
Q & A
Basic Research Questions
Q. What are the critical considerations for designing a synthesis protocol for this chiral binaphthol-derived compound?
- Methodological Answer: Synthesis should prioritize stereochemical control. Use Schiff base formation via condensation of 2-hydroxy-1-naphthaldehyde derivatives with enantiopure amines under reflux (ethanol, 4–6 hours). Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using X-ray crystallography (as in ) or circular dichroism (CD). Optimize phosphine ligand coordination by adjusting solvent polarity (e.g., dichloromethane vs. toluene) to stabilize transition states .
Q. How can researchers validate the enantiomeric purity of this compound?
- Methodological Answer: Employ chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak IA column) and hexane/isopropanol mobile phase. Cross-validate with to assess phosphine ligand coordination symmetry. For absolute configuration, use single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å) and refine via SHELXL .
Q. What spectroscopic techniques are essential for structural characterization?
- Methodological Answer: Combine / (400–600 MHz) to resolve binaphthol aromatic protons and imine CH=N peaks (δ 8.3–8.5 ppm). Use FT-IR to confirm hydroxyl (3200–3500 cm) and C=N (1640–1680 cm) groups. For electronic transitions, UV-Vis spectroscopy (λ ~270–300 nm) can track π→π* transitions in the naphthalene system .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict enantioselectivity in asymmetric catalysis using this compound?
- Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model transition states in catalytic cycles. Analyze frontier molecular orbitals (HOMO/LUMO) to identify electronic factors governing enantioselectivity. Compare computed Gibbs free energy barriers (ΔΔG) with experimental ee values. Validate using crystallographic data from .
Q. What experimental designs address contradictory data in ligand efficiency studies?
- Methodological Answer: Apply split-plot factorial designs (as in ) to isolate variables (e.g., solvent, temperature, catalyst loading). For conflicting enantioselectivity results, use response surface methodology (RSM) to model nonlinear interactions. Reconcile discrepancies by cross-referencing with theoretical frameworks ( ), such as Cahn-Ingold-Prelog priority rules or steric bulk effects .
Q. How to evaluate environmental stability and degradation pathways of this compound?
- Methodological Answer: Conduct accelerated aging studies under controlled UV exposure (254 nm) and varying pH (3–11). Analyze degradation products via LC-MS/MS and quantify half-lives using first-order kinetics. For ecotoxicological impact, follow ’s framework: assess abiotic/biotic transformations (hydrolysis, microbial degradation) and bioaccumulation potential via octanol-water partition coefficients (log ) .
Q. What strategies optimize ligand-metal coordination for catalytic applications?
- Methodological Answer: Screen metal precursors (e.g., Pd(OAc), RhCl) in situ using UV-Vis to track ligand-to-metal charge transfer (LMCT) bands. Employ Job’s plot analysis to determine stoichiometry. For stability, use cyclic voltammetry (CV) to assess redox behavior and phosphine ligand lability. Reference ’s coordination geometry insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
